molecular formula C9H10N4 B2404943 5-Imidazol-1-ylmethyl-pyridin-2-ylamine CAS No. 1197333-00-8

5-Imidazol-1-ylmethyl-pyridin-2-ylamine

Cat. No.: B2404943
CAS No.: 1197333-00-8
M. Wt: 174.207
InChI Key: MVZUMHORLBDOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Imidazole, the core structure of IPYA, was first synthesized from glyoxal and ammonia . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of IPYA consists of an imidazole ring attached to a pyridine ring via a methylene bridge. The imidazole ring is a five-membered heterocycle with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazole, the core structure of IPYA, is amphoteric in nature, showing both acidic and basic properties . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical and Chemical Properties Analysis

IPYA is a heterocyclic aromatic compound. The physical and chemical properties specific to IPYA are not explicitly mentioned in the sources I found.

Scientific Research Applications

Therapeutic Applications

Imidazo[1,2-a]pyridine, closely related to 5-Imidazol-1-ylmethyl-pyridin-2-ylamine, is a prominent bicyclic heterocyclic ring in medicinal chemistry. It has applications across various therapeutic areas, including cancer, microbial infections, viral diseases, diabetes, and as a proton pump inhibitor. This scaffold is also integral to many marketed pharmaceutical preparations, like zolimidine and zolpidem, and is the focus of ongoing structural modifications for novel therapeutic agent development (Deep et al., 2016).

Protein Kinase Inhibition

Specific derivatives of imidazo[1,2-a]pyridine, such as 4-(5-fluoro-6-methyl-pyridin-2-yl)-5-quinoxalin-6-yl-1H-imidazol-2-ylamine, act as potent and selective inhibitors of TGF-betaR1, a protein kinase. These compounds have been identified as promising candidates for further pharmacological optimization due to their effective receptor affinity and favorable pharmacokinetic profile (Bonafoux et al., 2009).

Future Directions

Imidazole, the core structure of IPYA, is being deployed in a variety of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . This suggests that there could be potential future directions for IPYA in these areas.

Properties

IUPAC Name

5-(imidazol-1-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-2-1-8(5-12-9)6-13-4-3-11-7-13/h1-5,7H,6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZUMHORLBDOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN2C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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